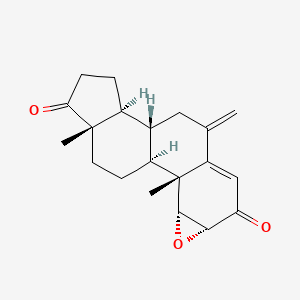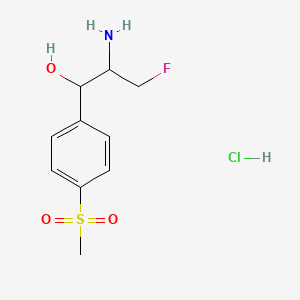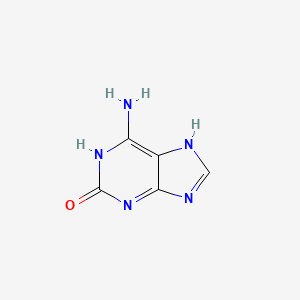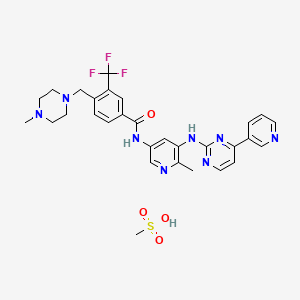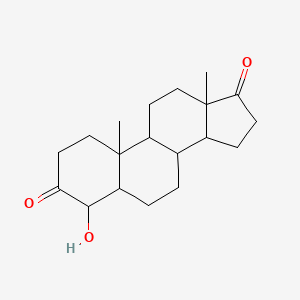
7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel: is a derivative of baccatin III, a compound that is structurally related to the well-known chemotherapy drug docetaxel . This compound is primarily used in proteomics research and has a molecular formula of C58H72N2O18 with a molecular weight of 1085.19 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel typically involves multiple steps, starting from baccatin III. The process includes the protection of hydroxyl groups, selective acylation, and deprotection steps. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure consistency and efficiency. The use of automated reactors and purification systems would be essential to meet the demand for high-quality material .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This can be used to alter specific functional groups, such as carbonyl groups.
Substitution: This reaction can introduce different substituents into the molecule.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are common.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel has several applications in scientific research:
Chemistry: It is used as a reference material in analytical chemistry.
Biology: The compound is utilized in studies involving cell biology and biochemistry.
Medicine: It serves as a model compound in drug development and pharmacological research.
Industry: The compound is used in the production of various biochemical reagents.
Mechanism of Action
The mechanism of action of 7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel involves its interaction with microtubules, similar to docetaxel. It binds to the β-tubulin subunit, stabilizing microtubules and preventing their depolymerization. This action disrupts cell division, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Docetaxel: A well-known chemotherapy drug with a similar mechanism of action.
Paclitaxel: Another chemotherapy agent that also targets microtubules.
Cabazitaxel: A derivative of docetaxel with improved efficacy in certain cancers.
Uniqueness: 7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other taxanes .
Properties
CAS No. |
1714967-25-5 |
|---|---|
Molecular Formula |
C58H72N2O18 |
Molecular Weight |
1085.19 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


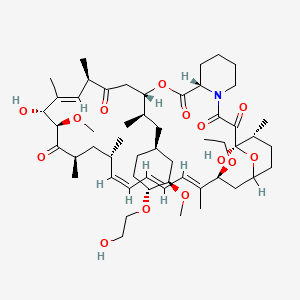

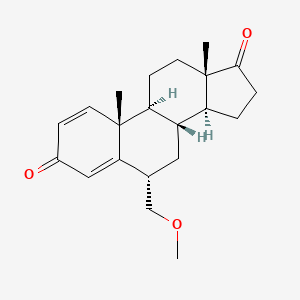
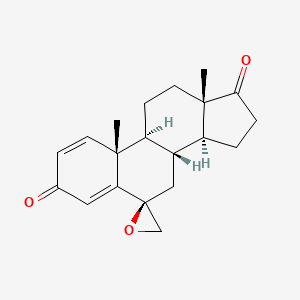

![(8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B601114.png)
